

A Technical Guide to Single Crystal X-ray Diffraction Analysis of p-Quinquephenyl

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Compound of Interest

Compound Name: *p-Quinquephenyl*

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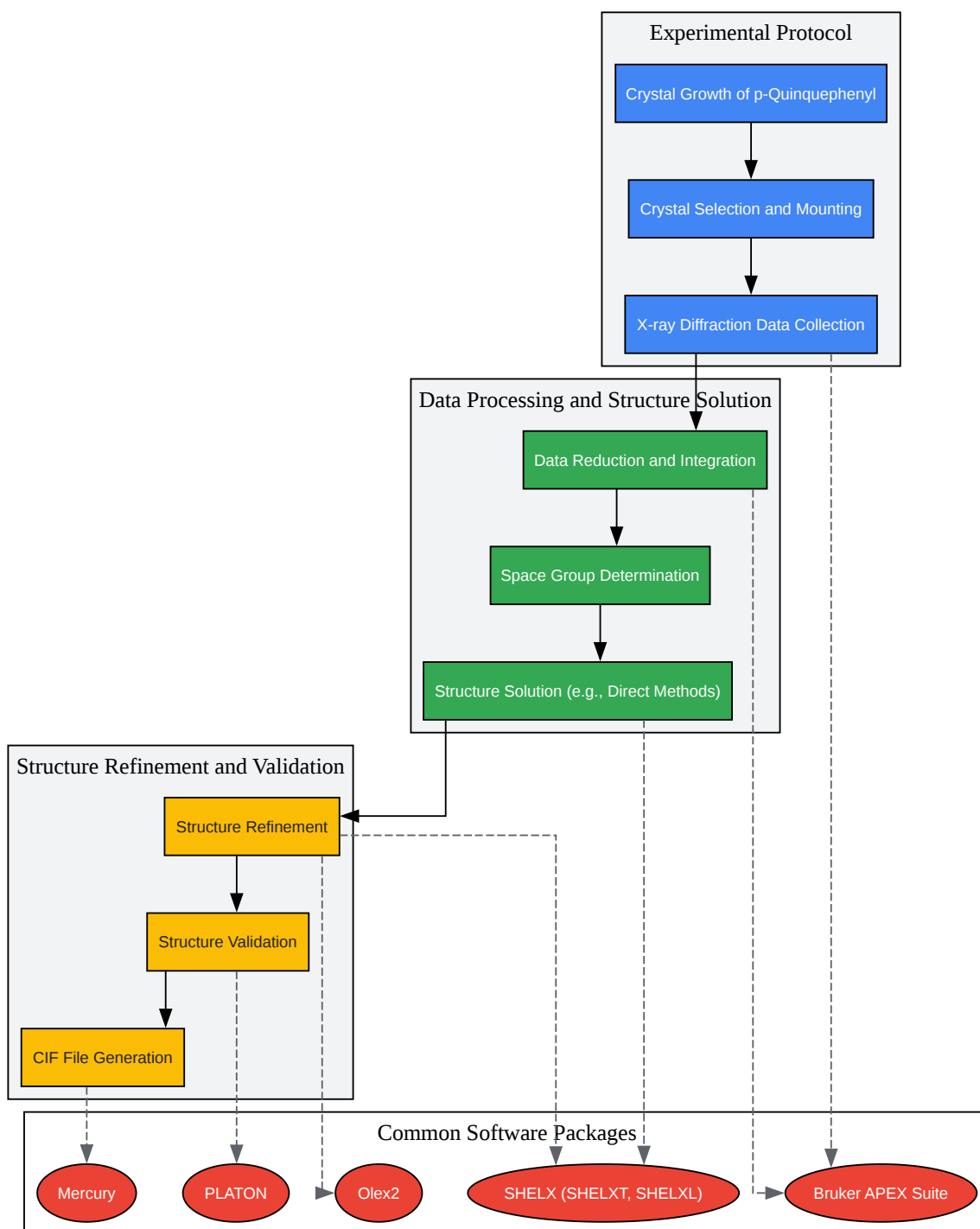
This in-depth technical guide provides a comprehensive overview of the software, experimental protocols, and data analysis involved in the single crystal X-ray diffraction (SCXRD) of **p-Quinquephenyl**. This oligo(p-phenylene) is of significant interest in materials science and serves as a model compound for understanding the structural properties of more complex organic semiconductor materials.

Introduction to Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and crystallographic unit cell parameters. This information is crucial for understanding the structure-property relationships of crystalline materials like **p-Quinquephenyl**.

Experimental and Computational Workflow

The process of determining the crystal structure of **p-Quinquephenyl** via SCXRD involves several key stages, from crystal growth to structure refinement and validation. The overall workflow is depicted in the diagram below.



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Caption: Workflow for single crystal X-ray diffraction analysis.

Experimental Protocol

A representative experimental protocol for the single crystal X-ray diffraction analysis of **p-Quinquephenyl** is detailed below.

Crystal Growth

High-quality single crystals of **p-Quinquephenyl** can be grown by slow cooling of a hot chlorobenzene solution.^[1] Another method that has been successfully employed is physical vapor transport.^[1]

Crystal Selection and Mounting

A suitable single crystal of **p-Quinquephenyl** is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during low-temperature data collection.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a microfocus X-ray source and a sensitive detector. Data for **p-Quinquephenyl** has been collected at both room temperature (293 K) and low temperature (85 K) to study the effects of thermal motion.^[1]

Instrumentation:

- Diffractometer: Bruker D8 VENTURE or similar.^[2]
- X-ray Source: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation ($\lambda = 1.54184 \text{ \AA}$).
- Detector: Photon-counting detector (e.g., PHOTON II).
- Software for Data Collection: The APEX software suite from Bruker is commonly used for instrument control and data acquisition.^[2]

The data collection strategy typically involves a series of omega and phi scans to cover a significant portion of the reciprocal space.

Data Processing and Structure Analysis Software

A variety of software packages are available for processing the raw diffraction data and solving and refining the crystal structure. These range from commercial packages to freely available academic software.

Data Reduction and Integration

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. Absorption corrections are also applied.

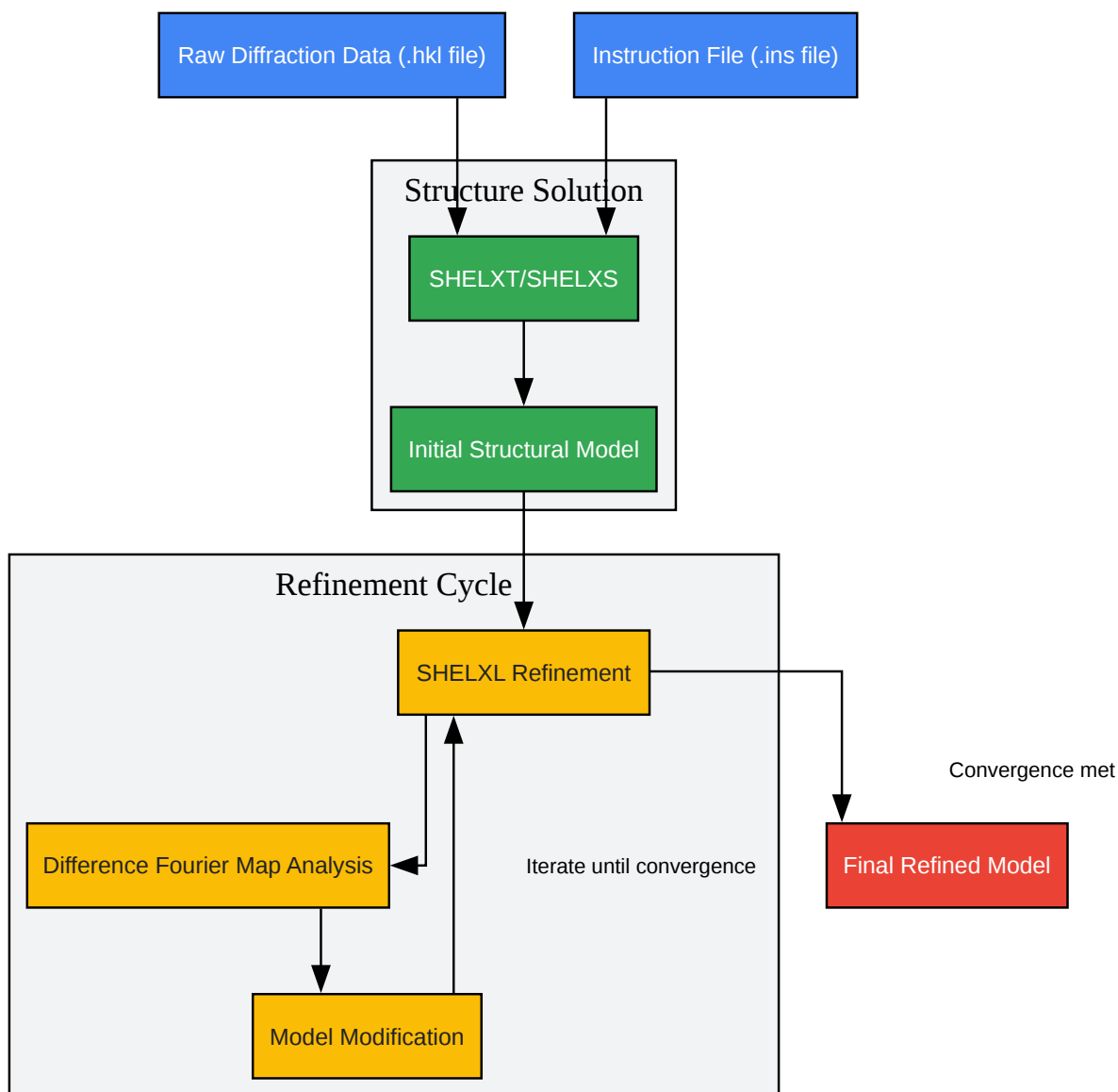
- **Software:** The data reduction is often performed using the instrument manufacturer's software, such as SAINT (Bruker). SADABS (Bruker) can be used for absorption correction.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods and then refined using a full-matrix least-squares approach.

- **SHELX:** This is a widely used and powerful suite of programs for structure solution (SHELXT or SHELXS) and refinement (SHELXL).[\[3\]](#)[\[4\]](#)
- **Olex2:** A popular graphical user interface that integrates with SHELX and provides a user-friendly platform for structure solution, refinement, and visualization.[\[3\]](#)
- **CRYSTALS:** A comprehensive software package for single crystal X-ray structure refinement and analysis.[\[5\]](#)

The logical flow for structure solution and refinement is outlined below.



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Caption: Logical flow of structure solution and refinement.

Structure Validation and Visualization

Once the structure is refined, it is essential to validate the model to ensure its quality and chemical reasonableness.

- PLATON: A multipurpose crystallographic tool that is widely used for structure validation.[\[5\]](#)
[\[6\]](#)
- Mercury: A powerful tool for 3D visualization of crystal structures, as well as for analyzing intermolecular interactions.[\[6\]](#)
- enCIFer: Used for editing and validating Crystallographic Information Files (CIFs) for publication.[\[6\]](#)

Crystallographic Data for p-Quinquephenyl

The following tables summarize the crystallographic data for **p-Quinquephenyl** at 293 K and 85 K, as reported in the literature.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement for **p-Quinquephenyl**

Parameter	293 K	85 K
Empirical formula	C ₃₀ H ₂₂	C ₃₀ H ₂₂
Formula weight	382.48	382.48
Temperature (K)	293(2)	85(2)
Wavelength (Å)	0.71073	0.71073
Crystal system	Monoclinic	Triclinic
Space group	P2 ₁ /c	P-1
Unit cell dimensions		
a (Å)	8.091(5)	15.861(5)
b (Å)	5.568(5)	11.023(5)
c (Å)	22.108(5)	21.964(5)
α (°)	90	90.03(3)
β (°)	98.11(3)	98.28(3)
γ (°)	90	90.01(3)
Volume (Å ³)	986.5(13)	3799(3)
Z	2	8
Density (calculated, g/cm ³)	1.287	1.338
Absorption coefficient (mm ⁻¹)	0.071	0.074
F(000)	404	1616
Data collection and refinement		
Reflections collected	5250	46587
Independent reflections	1735	13328
R(int)	0.0454	0.0544
Goodness-of-fit on F ²	1.050	1.033

Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0416$, $wR_2 = 0.1098$	$R_1 = 0.0461$, $wR_2 = 0.1068$
R indices (all data)	$R_1 = 0.0617$, $wR_2 = 0.1206$	$R_1 = 0.0758$, $wR_2 = 0.1171$
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	0.199 and -0.198	0.288 and -0.298

Data sourced from a study by Kubicki et al. and presented here for illustrative purposes.^[1]

Conclusion

The single crystal X-ray diffraction analysis of **p-Quinquephenyl** provides invaluable insights into its solid-state structure. The choice of software for data collection, processing, and refinement plays a critical role in obtaining a high-quality structural model. The workflow and data presented in this guide offer a comprehensive overview for researchers and scientists working with this and related organic materials. The use of established software packages like SHELX, Olex2, and PLATON ensures robust and reliable structure determination.

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